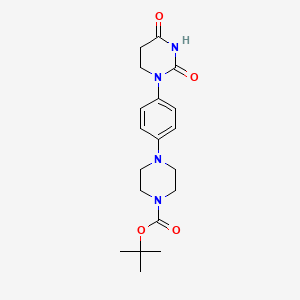
6-(1-Piperidinyl)-2-naphthalenecarboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1-Piperidinyl)-2-naphthalenecarboxaldehyde is an organic compound that features a piperidine ring attached to a naphthalene moiety through a carboxaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Piperidinyl)-2-naphthalenecarboxaldehyde typically involves the reaction of 2-naphthalenecarboxaldehyde with piperidine under specific conditions. One common method is the condensation reaction, where the aldehyde group of 2-naphthalenecarboxaldehyde reacts with the amine group of piperidine to form the desired product. This reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability. The use of automated systems and high-throughput screening can also optimize the production process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
6-(1-Piperidinyl)-2-naphthalenecarboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 6-(1-Piperidinyl)-2-naphthalenecarboxylic acid.
Reduction: 6-(1-Piperidinyl)-2-naphthalenemethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6-(1-Piperidinyl)-2-naphthalenecarboxaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 6-(1-Piperidinyl)-2-naphthalenecarboxaldehyde exerts its effects depends on its interaction with molecular targets. The piperidine ring can interact with various receptors or enzymes, potentially inhibiting or activating their functions. The naphthalene moiety can also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
2-Naphthalenecarboxaldehyde: Lacks the piperidine ring but contains the naphthalene moiety and aldehyde group.
6-(1-Piperidinyl)-2-naphthalenemethanol: A reduced form of the compound with an alcohol group instead of an aldehyde.
Uniqueness
6-(1-Piperidinyl)-2-naphthalenecarboxaldehyde is unique due to the combination of the piperidine ring and naphthalene moiety, which provides distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C16H17NO |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
6-piperidin-1-ylnaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C16H17NO/c18-12-13-4-5-15-11-16(7-6-14(15)10-13)17-8-2-1-3-9-17/h4-7,10-12H,1-3,8-9H2 |
InChI Key |
ZLCRNYUTFHRRJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC3=C(C=C2)C=C(C=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


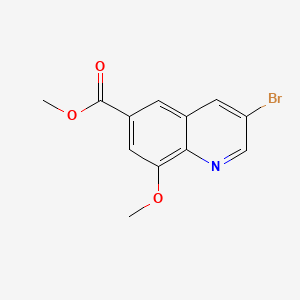
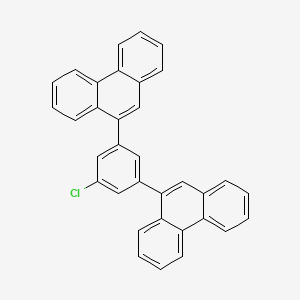

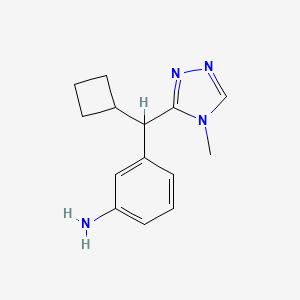
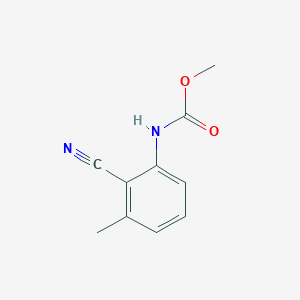


![ethyl (2Z)-2-[(E)-N'-anilino-N-phenyliminocarbamimidoyl]sulfanyl-2-[(4-bromophenyl)hydrazinylidene]acetate](/img/structure/B13920305.png)




